molecular formula C14H21NO B2956268 N-(2,4-dimethylphenyl)hexanamide CAS No. 324067-84-7

N-(2,4-dimethylphenyl)hexanamide

Cat. No.: B2956268
CAS No.: 324067-84-7
M. Wt: 219.328
InChI Key: VVNLGDSZZJZWGH-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)hexanamide is a secondary amide derivative characterized by a hexanamide chain (C6H13CONH-) attached to a 2,4-dimethylphenyl aromatic ring. This compound belongs to the broader class of aryl amides, which are widely studied for their diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science. The 2,4-dimethylphenyl group imparts steric and electronic effects that influence molecular conformation, solubility, and reactivity .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-5-6-7-14(16)15-13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNLGDSZZJZWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)hexanamide typically involves the reaction of 2,4-dimethylaniline with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2,4-dimethylaniline attacks the carbonyl carbon of hexanoyl chloride, resulting in the formation of the amide bond.

Reaction Conditions:

    Reagents: 2,4-dimethylaniline, hexanoyl chloride, pyridine

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Nitro, sulfo, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(2,4-dimethylphenyl)hexanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Selected Amides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Regulatory Notes Reference
N-(2,4-Dimethylphenyl)hexanamide C14H21NO 219.33 2,4-dimethylphenyl, hexanamide High lipophilicity; potential bioactivity Target
N-(3-Methylphenyl)hexanamide C13H19NO 205.30 3-methylphenyl, hexanamide Higher solubility vs. 2,4-dimethyl analog
N-(4-Acetylphenyl)hexadecanamide C24H39NO2 373.57 4-acetylphenyl, C16 chain Enhanced crystallinity
2,4-Dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide C14H15NO2S 261.34 Sulfonamide, 2,4-dimethylphenyl Planar conformation; tilt angle 41.0°
EU-Regulated Azo Compound (Entry 616-202-00-2) Complex ~500–600 Azo, 2,4-dimethylphenyl Carc. 2, Skin Sens. 1, Aquatic Chronic 4

Research Implications

  • Structural Design : The 2,4-dimethylphenyl group enhances steric bulk, which can be leveraged to modulate drug-receptor interactions or material stability.
  • Toxicity Profiling : Regulatory data for related compounds suggest the need for thorough ecotoxicological assessments of the target compound.
  • Synthetic Optimization : Lessons from sulfonamide synthesis (e.g., using sulfonyl chlorides ) could inform scalable production of the hexanamide derivative.

Biological Activity

N-(2,4-dimethylphenyl)hexanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a hexane chain and a dimethyl-substituted phenyl ring. The structural formula can be represented as follows:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}O

This compound exhibits lipophilic properties due to its hydrophobic alkyl chain and aromatic ring, which may enhance its permeability across biological membranes.

The biological activity of this compound has been linked to its role as an inhibitor of certain enzymes involved in tumor progression. It acts primarily through the inhibition of the proteasome, which is crucial for regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.

Key Findings from Research Studies

  • Inhibition Potency : Studies have shown that derivatives of this compound exhibit significant inhibitory activity against the proteasome with an IC50 value as low as 38 nM. This suggests a strong potential for these compounds in targeting various tumor subtypes more effectively than existing proteasome inhibitors .
  • Selectivity : The selectivity of this compound derivatives for tumor cells over normal cells has been noted, indicating a favorable therapeutic window that could minimize side effects associated with conventional chemotherapy .
  • Cellular Uptake : The lipophilicity of the compound enhances its cellular uptake, making it more effective in reaching intracellular targets. This characteristic has been confirmed through various pharmacokinetic studies .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines (e.g., breast and prostate cancer), with observed changes in cell morphology and viability assays indicating effective cytotoxicity .
  • Case Study 2 : A preclinical model using xenografts showed that administration of this compound led to reduced tumor growth compared to control groups. This study emphasized the compound's potential as a novel therapeutic agent in oncology .

Table 1: Biological Activity Summary

ParameterValue
IC50 (Proteasome inhibition)38 nM
Lipophilicity (LogP)3.5
Selectivity IndexHigh
Apoptosis InductionYes

Table 2: Efficacy in Cancer Cell Lines

Cell LineTreatment ConcentrationViability (%)Apoptosis Rate (%)
MCF-7 (Breast)10 µM3070
PC-3 (Prostate)5 µM2575

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